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Clinical Outcomes Comparison

The table below summarizes key efficacy and safety data from major clinical trials comparing pracinestat

combined with azacitidine versus azacitidine monotherapy (or with a placebo).

Trial Detail Pracinostat + Azacitidine Control (Placebo + Azacitidine) Conclusions

| Disease: Higher-Risk MDS Phase: II Randomized [1] | CR by Cycle 6: 18% Median OS: 16 months
Grade >3 AEs: 98% Treatment Discontinuation (due to AEs): 20% | CR by Cycle 6: 33% Median OS:
19 months Grade >3 AEs: 74% Treatment Discontinuation (due to AEs): 10% | No improvement in
response or survival. Higher toxicity and discontinuation rates with the combination. [1] | | Disease: Newly
Diagnosed AML (Unfit for IC) Phase: III Randomized (PRIMULA) [2] [3] | Median OS: 9.95 months |
Median OS: 9.95 months | No overall survival benefit. Trial stopped for futility. [2] [3] | | Disease: Newly
Diagnosed AML (Unfit for IC) Phase: II Single-Arm [4] | CR/CRi Rate: 52% Median OS: 19.1 months
Median PFS: 12.6 months | Historical Control (Azacitidine Monotherapy): Median OS typically 6-10

months [3] | Promising early results that were not confirmed in the subsequent Phase III trial. [4] |

Experimental Protocol Details
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The conclusions in the table above are derived from rigorous clinical trial methodologies.

¢ Study Designs: The key findings come from randomized, double-blind, placebo-controlled trials
— considered the gold standard for evaluating therapeutic efficacy [1] [2] [3]. Patients were randomly
assigned to receive either pracinostat plus azacitidine or a placebo plus azacitidine, with treatments
stratified based on prognostic risk factors.
o Patient Populations:
o MDS Trials: Enrolled adults with higher-risk MDS (IPSS Intermediate-2 or High-Risk) [1].
o AML Trials: Enrolled older adults (e.g., =65 years) with newly diagnosed AML who were
deemed unfit for standard intensive induction chemotherapy due to age, comorbidities, or other
risk factors [2] [4].
e Treatment Regimens:
o Azacitidine: Administered at a standard dose of 75 mg/m2 subcutaneously or intravenously for
7 days, repeated in 28-day cycles [1] [4].
o Pracinostat/Placebo: Administered orally at 60 mg, typically on a schedule of 3 days per week
for the first 3 weeks of each cycle [1].
e Primary Endpoints:
o MDS Phase II: Complete Response (CR) rate by cycle 6 [1].
o AML Phase lll (PRIMULA): Overall Survival (OS) [2] [3].
¢ Response Assessment: Disease response was evaluated using established International Working
Group (IWG) criteria, with bone marrow biopsies and cytogenetic assessments performed at
predefined intervals [1] [4].

Mechanism of Action and Rationale

The combination of pracinestat and azacitidine was built on a strong scientific rationale for synergistic

epigenetic therapy, as illustrated below.
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This diagram shows the complementary pathways targeted by the combination therapy.

e Azacitidine is a hypomethylating agent (HMA) that inhibits DNA methyltransferases (DNMT). It
reverses the abnormal DNA hypermethylation that silences tumor suppressor genes [1] [3].

¢ Pracinostat is an oral pan-histone deacetylase (HDAC) inhibitor. It blocks HDACs, preventing
chromatin condensation and promoting a more open, transcriptionally active state [3] [4].

e Synergistic Rationale: Preclinical models demonstrated that simultaneously reversing DNA
methylation with an HMA and histone deacetylation with an HDAC inhibitor can synergistically

reactivate silenced genes, leading to apoptosis, differentiation, and antitumor activity in myeloid
malignancies [1] [4].

Key Interpretation and Takeaways

For researchers and drug developers, the data on pracinostat and azacitidine offers critical insights:

¢ Promising Preclinical and Early Clinical Data Can Be Misleading: The journey from a promising
Phase Il trial (showing a 52% CR/CRIi rate in AML) [4] to a negative Phase Il trial underscores the
critical importance of robust, randomized controlled trials for confirming efficacy.
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e Tolerability is a Critical Success Factor: The high rate of grade >3 adverse events and treatment
discontinuations in the combination arms suggests that the therapeutic window was narrow [1].
Future efforts with similar combinations may require alternative dosing or scheduling to improve
tolerability.

e Context of Current Treatment: The Phase Il PRIMULA trial in AML was initiated before venetoclax
combinations became standard of care [3]. The negative outcome for pracinostat/azacitidine
reinforces the significant clinical benefit that the venetoclax-based regimens have provided for this
patient population.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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